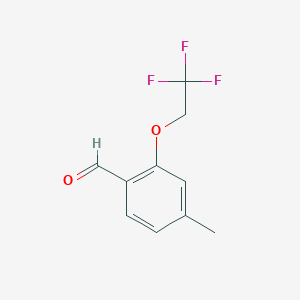
4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde
説明
4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and biomolecules. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The trifluoroethoxy moiety enhances the compound's solubility and permeability, allowing for better interaction with cellular components.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives containing the trifluoroethoxy group. For instance, compounds similar to this compound have shown significant antiproliferative effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | A549 (Lung) | 10.5 | Induces apoptosis |
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | MCF-7 (Breast) | 8.3 | Cell cycle arrest |
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | HCT116 (Colon) | 12.0 | Inhibits proliferation |
These results indicate that the compound may induce apoptosis and cause cell cycle arrest in a concentration-dependent manner .
Antimicrobial Activity
The antimicrobial properties of compounds containing the trifluoroethoxy group have also been investigated. For example, certain derivatives demonstrated potent antibacterial activity against various strains of bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | E. coli | 32 μg/mL |
| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde | S. aureus | 16 μg/mL |
These findings suggest that the compound may be effective in treating bacterial infections .
Study on Anticancer Activity
A study conducted on a series of benzaldehyde derivatives revealed that those with trifluoroethoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The study utilized the MTT assay to determine IC50 values and assessed cell cycle distribution through flow cytometry. The results indicated that treatment with these compounds led to a significant increase in the G0/G1 phase population while decreasing S phase cells .
Study on Antimicrobial Effects
In another investigation focusing on antimicrobial activity, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. The study found that these compounds exhibited a broad spectrum of activity and suggested that the mechanism involved disruption of bacterial cell membranes .
特性
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBOCZUVCBWMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















